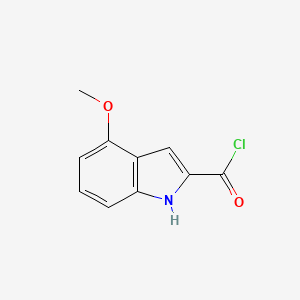

4-Methoxy-1H-indole-2-carbonyl chloride

Description

Properties

IUPAC Name |

4-methoxy-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-9-4-2-3-7-6(9)5-8(12-7)10(11)13/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHFHMANZZSXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxy-1H-indole-2-carbonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxyindole.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methoxy-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases (e.g., triethylamine), catalysts (e.g., palladium), and solvents (e.g., dichloromethane).

Scientific Research Applications

4-Methoxy-1H-indole-2-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-indole-2-carbonyl chloride involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. The methoxy and carbonyl chloride groups further modulate its reactivity and binding affinity . Specific pathways and targets depend on the derivative being studied and its intended application.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key differences between 4-methoxy-1H-indole-2-carbonyl chloride and its analogues:

Stability and Handling Considerations

- This compound : Hygroscopic and moisture-sensitive, requiring storage under inert atmospheres. Similar stability issues are observed in 5-methoxyindole-2-carbonyl chloride , which degrades upon extended heating .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid: Stable at room temperature but poses handling risks (irritant) as noted in its SDS .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-1H-indole-2-carbonyl chloride, and what reaction conditions are critical for optimal yields?

- The synthesis typically involves reacting 4-methoxy-1H-indole-2-carboxylic acid with oxalyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a small amount of dimethylformamide (DMF). This facilitates the formation of the reactive acyl chloride intermediate. Strict anhydrous conditions and controlled temperatures (0–25°C) are essential to minimize side reactions like hydrolysis .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is used to confirm the indole backbone and methoxy/carbonyl chloride substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier Transform Infrared (FTIR) spectroscopy identifies the carbonyl chloride stretch (~1750 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Due to its moisture sensitivity and potential corrosivity, reactions should be conducted under inert gas (e.g., argon) with anhydrous solvents. Personal protective equipment (PPE), including nitrile gloves, goggles, and a lab coat, is mandatory. Storage at 2–8°C in airtight, desiccated containers prevents decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Systematic optimization includes:

- Solvent selection : Replacing DCM with THF may reduce side-product formation.

- Catalyst screening : Alternative coupling reagents like COMU (evidence from peptidomimetic syntheses) enhance efficiency in DMF .

- Temperature gradients : Stepwise cooling (e.g., −10°C during reagent addition) minimizes thermal degradation.

- Purification : Flash chromatography using silica gel with hexane/ethyl acetate gradients isolates the product with >95% purity .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected peaks in ¹³C-NMR) for derivatives of this compound?

- Contradictory NMR signals may arise from rotamers, residual solvents, or impurities. Solutions include:

- Dynamic NMR experiments : To identify temperature-dependent conformational changes.

- HPLC-MS coupling : Detects low-abundance impurities.

- Crystallographic validation : SCXRD (via SHELX refinement) resolves ambiguities in substituent positioning .

Q. How does the reactivity of this compound compare to other indole-based acyl chlorides in nucleophilic substitution reactions?

- The methoxy group at the 4-position electronically deactivates the indole ring, reducing electrophilicity at the 2-carbonyl chloride compared to unsubstituted analogs. This necessitates stronger nucleophiles (e.g., primary amines) or elevated temperatures for amide bond formation. Steric hindrance from the methoxy group may also influence regioselectivity in multi-step syntheses .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies :

- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >150°C).

- pH-dependent hydrolysis assays : Monitor chloride release via ion chromatography at pH 2–12.

- Long-term storage trials : Track degradation products (e.g., carboxylic acid) by LC-MS under 2–8°C vs. ambient conditions .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological potential of derivatives?

- Core modifications : Introduce substituents at the 1-, 3-, or 5-positions to modulate bioactivity (e.g., 4-methoxy-5-fluoro analogs for enhanced binding affinity).

- Functional group diversification : Replace the carbonyl chloride with esters, amides, or hydrazides to probe metabolic stability.

- In silico docking : Use molecular dynamics simulations to predict interactions with target proteins (e.g., SARS-CoV-2 3CL protease in covalent inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.